molecular formula C14H13F3N2O5 B11825311 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B11825311
M. Wt: 346.26 g/mol
InChI Key: KPDMOHGAOICDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a molecular formula of C14H13F3N2O5 and a molecular weight of 346.259 g/mol . This compound features a pyrrolo[2,3-c]pyridine core, which is a nitrogen-containing heterocycle, and is combined with acetic acid and trifluoroacetic acid. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Properties

Molecular Formula

C14H13F3N2O5

Molecular Weight

346.26 g/mol

IUPAC Name

2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H12N2O3.C2HF3O2/c1-7-3-9-10(8(2)15)5-14(6-12(16)17)11(9)4-13-7;3-2(4,5)1(6)7/h3-5H,6H2,1-2H3,(H,16,17);(H,6,7)

InChI Key

KPDMOHGAOICDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)N(C=C2C(=O)C)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.